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molecular formula C14H24O4 B8618113 6-Methylheptyl prop-2-enoate;prop-2-enoic acid CAS No. 9017-68-9

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8618113
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
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Patent
US05585111

Procedure details

Isooctyl acrylate (173.9 g), acrylic acid (11.1 g) azobisisobutyronitrile (0.37 g), ethyl acetate (313.425 g) and isopropanol (1.575 g) were placed in a 1 quart (946 mL) bottle. The mixture was deoxygenated by purging with nitrogen (1L/min) for 2 minutes. The bottle was sealed and placed in a 55° C. rotating water bath for 24 hours to effect essentially complete polymerization. The inherent viscosity in ethyl acetate was 0.97 deciliter/gram.
Quantity
173.9 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
1.575 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
313.425 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16].C(O)(C)C>C(OCC)(=O)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:4.5|

Inputs

Step One
Name
Quantity
173.9 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
1.575 g
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
313.425 g
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was deoxygenated
CUSTOM
Type
CUSTOM
Details
by purging with nitrogen (1L/min) for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The bottle was sealed
CUSTOM
Type
CUSTOM
Details
placed in a 55° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
polymerization

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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